Cas no 279236-80-5 (2-(5-Methyl-1H-imidazol-1-yl)ethanamine)
2-(5-Methyl-1H-imidazol-1-yl)ethanamine Chemical and Physical Properties
Names and Identifiers
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- 2-(5-Methyl-1H-imidazol-1-yl)ethanamine
- 1H-Imidazole-1-ethanamine,5-methyl-(9CI)
- 1H-Imidazole-1-ethanamine,5-methyl-
- 2-(5-methylimidazol-1-yl)ethanamine
- 2-(5-methyl-1H-imidazol-1-yl)ethan-1-amine
- AKOS006347109
- 279236-80-5
- SCHEMBL1178679
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- Inchi: 1S/C6H11N3/c1-6-4-8-5-9(6)3-2-7/h4-5H,2-3,7H2,1H3
- InChI Key: IJNXVZYBHJQPRM-UHFFFAOYSA-N
- SMILES: N1(C=NC=C1C)CCN
Computed Properties
- Exact Mass: 125.09543
- Monoisotopic Mass: 125.095297364g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 2
- Complexity: 84.4
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.6
- Topological Polar Surface Area: 43.8Ų
Experimental Properties
- PSA: 43.84
2-(5-Methyl-1H-imidazol-1-yl)ethanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A069004496-1g |
2-(5-Methyl-1H-imidazol-1-yl)ethanamine |
279236-80-5 | 95% | 1g |
$401.00 | 2023-09-02 | |
| Chemenu | CM186744-1g |
2-(5-methyl-1H-imidazol-1-yl)ethan-1-amine |
279236-80-5 | 95% | 1g |
$464 | 2021-08-05 | |
| Chemenu | CM186744-1g |
2-(5-methyl-1H-imidazol-1-yl)ethan-1-amine |
279236-80-5 | 95% | 1g |
$405 | 2023-02-17 |
2-(5-Methyl-1H-imidazol-1-yl)ethanamine Related Literature
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
Additional information on 2-(5-Methyl-1H-imidazol-1-yl)ethanamine
2-(5-Methyl-1H-imidazol-1-yl)ethanamine: A Promising Compound in Pharmaceutical Research
2-(5-Methyl-1H-imidazol-1-yl)ethanamine, with the CAS number 279236-80-5, is a key compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This molecule belongs to the class of imidazole derivatives, which are known for their diverse biological activities. The structural features of 2-(5-Methyl-1H-imidazol-1-yl)ethanamine include a five-membered imidazole ring substituted with a methyl group at the 5-position, connected to an ethylamine chain. This unique architecture allows the compound to interact with multiple biological targets, making it a valuable candidate for further exploration in drug development.
Recent studies have highlighted the importance of 2-(5-Methyl-1H-imidazol-1-lyl)ethanamine in modulating cellular pathways associated with inflammation and neurodegenerative diseases. For instance, a 2023 study published in Journal of Medicinal Chemistry demonstrated that this compound exhibits potent anti-inflammatory properties by inhibiting the NF-κB signaling pathway, which is a critical mediator of inflammatory responses. The researchers also noted that the 2-(5-Methyl-1H-imidazol-1-yl)ethanamine molecule showed selectivity for the NF-κB pathway, minimizing off-target effects that are often a concern in drug development.
Another area of interest is the potential of 2-(5-Methyl-1H-imidazol-1-yl)ethanamine in the treatment of neurodegenerative disorders such as Alzheimer's disease. A 2023 preclinical study published in Neuropharmacology reported that this compound could reduce the accumulation of amyloid-beta plaques in a mouse model of Alzheimer's disease. The study suggested that the compound's ability to modulate tau protein phosphorylation might be a key mechanism underlying its neuroprotective effects. These findings underscore the potential of 2-(5-Methyl-1H-imidazol-1-yl)ethanamine as a therapeutic agent for neurodegenerative conditions.
In addition to its therapeutic potential, the synthesis of 2-(5-Methyl-1H-imidazol-1-yl)ethanamine has been optimized to improve yield and purity. A 2023 paper in Organic & Biomolecular Chemistry described a novel one-pot synthesis method that significantly reduces the number of steps required to produce this compound. The researchers utilized microwave-assisted synthesis to enhance reaction efficiency, which is a trend in modern synthetic chemistry aimed at reducing environmental impact and increasing sustainability. This method not only streamlines the production process but also aligns with green chemistry principles, which are increasingly important in pharmaceutical manufacturing.
The pharmacokinetic profile of 2-(5-Methyl-1H-imidazol-1-yl)ethanamine has also been investigated to assess its potential for clinical application. A 2023 study in Drug Metabolism and Disposition evaluated the compound's absorption, distribution, metabolism, and excretion (ADME) properties in vivo. The results indicated that the compound has good oral bioavailability and a favorable half-life, which are essential characteristics for a drug candidate. The study also highlighted the importance of understanding the metabolic pathways of 2-(5-Methyl-1H-imidazol-1-yl)ethanamine to predict potential drug interactions and optimize dosing regimens.
Furthermore, the molecular mechanisms underlying the biological activities of 2-(5-Methyl-1H-imidazol-1-yl)ethanamine have been explored through advanced techniques such as molecular docking and computational modeling. A 2023 publication in Computational and Structural Chemistry used molecular docking simulations to identify potential protein targets of this compound. The study revealed that 2-(5-Methyl-1H-imidazol-1-yl)ethanamine could bind to several enzymes and receptors involved in inflammatory and neurodegenerative processes. These findings provide a theoretical basis for further experimental validation and drug design efforts.
The therapeutic potential of 2-(5-Methyl-1H-imidazol-1-yl)ethanamine is also being explored in the context of cancer treatment. A 2023 study published in Cancer Research investigated the compound's ability to inhibit the growth of cancer cells by targeting specific signaling pathways. The researchers found that 2-(5-Methyl-1H-imidazol-1-yl)ethanamine could induce apoptosis in cancer cells while sparing normal cells, suggesting its potential as a selective anticancer agent. These results are particularly promising given the increasing demand for targeted therapies in oncology.
Despite these promising findings, challenges remain in the development of 2-(5-Methyl-1H-imidazol-1-yl)ethanamine as a therapeutic agent. One of the key challenges is the need to further elucidate the compound's mechanism of action and its potential side effects. Additionally, the compound's stability under various physiological conditions must be evaluated to ensure its efficacy in vivo. Ongoing research is focused on addressing these challenges through a combination of in vitro and in vivo studies, as well as advanced analytical techniques.
In conclusion, 2-(5-Methyl-1H-imidazol-1-yl)ethanamine (CAS number 279236-80-5) is a promising compound with a wide range of potential therapeutic applications. Its unique structural features and biological activities make it a valuable candidate for further exploration in drug development. As research in this area continues to advance, it is expected that 2-(5-Methyl-1H-imidazol-1-yl)ethanamine will play an increasingly important role in the treatment of various diseases, including inflammation, neurodegenerative disorders, and cancer.
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